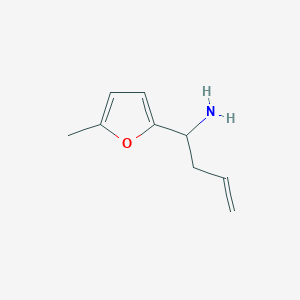![molecular formula C14H18N2O B13039002 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one is a heterocyclic compound that has garnered attention in the field of synthetic chemistry due to its unique structural features and potential applications. This compound belongs to the class of hexahydropyrrolo[1,2-a]pyrazines, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
The synthesis of 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the condensation of a benzylamine derivative with a suitable diketone, followed by cyclization to form the hexahydropyrrolo[1,2-a]pyrazine core . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity, utilizing catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one can be compared with other similar compounds such as:
- Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
- Hexahydro-2H-pyrido[1,2-a]pyrazin-7-(6H)-one These compounds share a similar core structure but differ in their substituents and specific properties. The uniqueness of this compound lies in its benzyl group, which imparts distinct chemical and biological characteristics .
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-benzyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one |
InChI |
InChI=1S/C14H18N2O/c17-14-8-13-10-15(6-7-16(13)11-14)9-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChI Key |
ZPTXWXVQWSAOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(=O)CC2CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


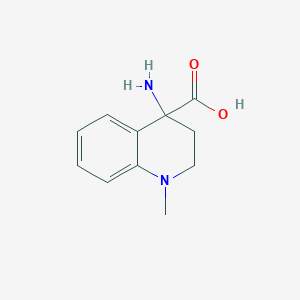

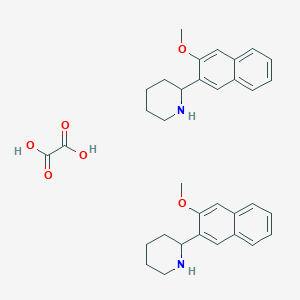
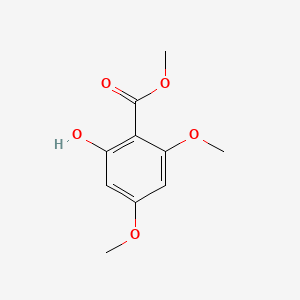


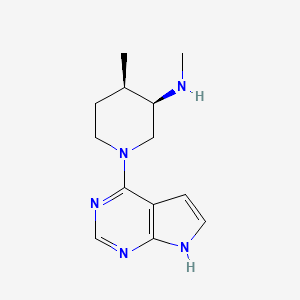




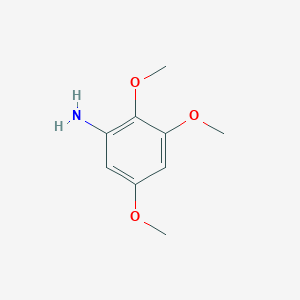
![1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13039006.png)
